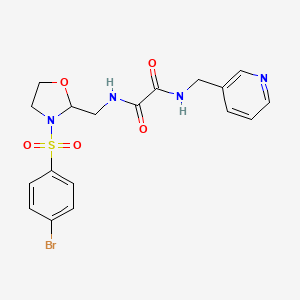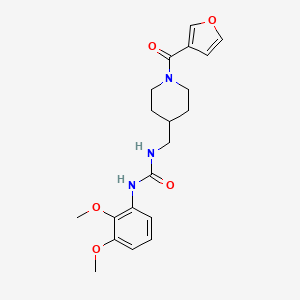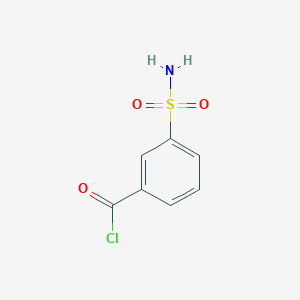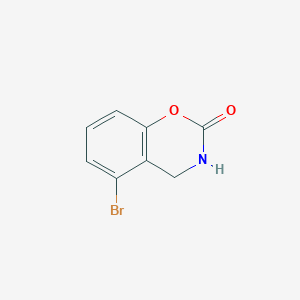![molecular formula C13H10F2N4OS B2870161 N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013770-89-2](/img/structure/B2870161.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H10F2N4OS and its molecular weight is 308.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Agents and Cytotoxic Activity
Antibacterial Applications
Studies on similar compounds have highlighted their promising antibacterial activity, especially against pathogens like Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, making them potential candidates for the development of new antibacterial agents (Palkar et al., 2017).
Cytotoxic Activity
Certain carboxamide derivatives have shown potent cytotoxic properties against cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma, with some derivatives demonstrating curative effects in in vivo models of colon tumors in mice (Deady et al., 2003).
Molecular Synthesis and Chemical Properties
Molecular Solids Formation
Research involving tetrafluoroterephthalic acid and a series of N-containing heterocycles, including pyrazine and benzimidazole derivatives, has shown the formation of novel crystals. These studies demonstrate the importance of hydrogen bonding and weak intermolecular interactions in assembling molecules into larger architectures, indicating potential applications in materials science (Wang et al., 2014).
Decarboxylative Fluorination
A study on the decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole derivatives, has developed effective methods for synthesizing fluorinated compounds. This research may have implications for pharmaceutical development and synthesis of novel organic compounds (Yuan et al., 2017).
Nematocidal and Antifungal Activity
Nematocidal Activity
Some fluorine-containing pyrazole carboxamides have shown promising nematocidal activity against Meloidogyne incognita, suggesting potential applications in agricultural pest control (Zhao et al., 2017).
Antifungal Activity
Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have displayed significant activity against a range of phytopathogenic fungi, indicating their potential as fungicides in crop protection (Du et al., 2015).
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed in the context of their inhibitory potency against M. tuberculosis .
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been found to have anti-tubercular activity , suggesting they may affect pathways related to the growth and survival of M. tuberculosis.
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may inhibit the growth of M. tuberculosis.
Propriétés
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4OS/c1-6-3-9(18-19(6)2)12(20)17-13-16-11-8(15)4-7(14)5-10(11)21-13/h3-5H,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGZJYTLHLJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2870080.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2870085.png)
![(4Z)-2-tert-butyl-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxazolone](/img/structure/B2870087.png)


![2-Methyl-4-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2870092.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2870094.png)
![Methyl 2-[[1-(2,2-difluoroethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2870095.png)

![N-(3,4-dimethylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2870099.png)
![2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2870100.png)

